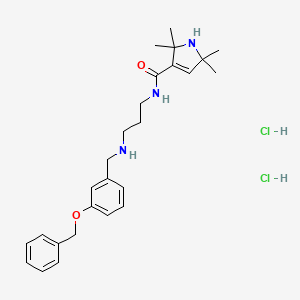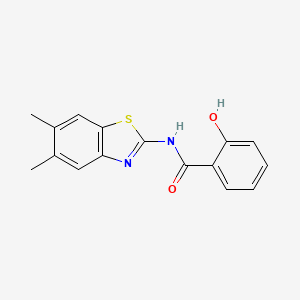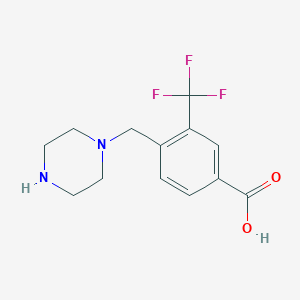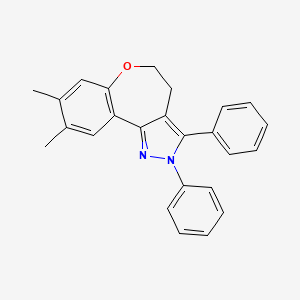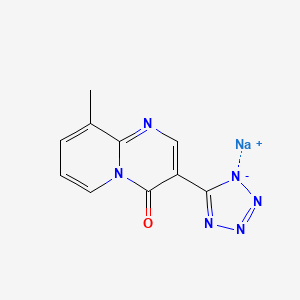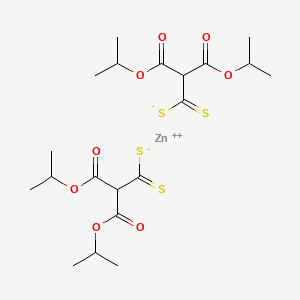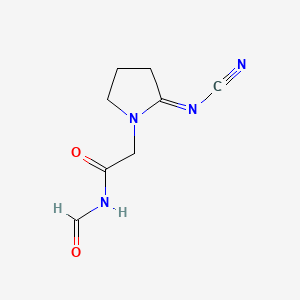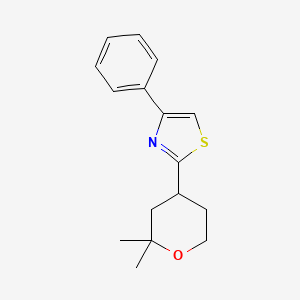
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) is a complex azo compound. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in dyeing and printing textiles. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.
Chromate Complexation: The resulting azo compound is then complexed with a chromium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is typically automated to handle large-scale production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility in water, allowing it to interact with a wide range of biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-((4-((2-hydroxy-6-sulpho-1-naphthyl)azo)phenyl)azo)naphthalene-1-sulphonate
- Trisodium 4-amino-3-((4-((2-hydroxy-6-sulpho-1-naphthyl)azo)phenyl)azo)naphthalene-1-sulphonate
- Hexasodium 5,5’-((3,7-disulphonato-1,5-naphthylene)bis(azo))bis(salicylate)
Uniqueness
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) is unique due to its complex structure, which includes multiple azo groups and a chromate complex. This structure imparts distinct color properties and stability, making it highly valuable in industrial applications.
Propriétés
Numéro CAS |
94021-56-4 |
|---|---|
Formule moléculaire |
C40H26CrN6Na5O20S4+5 |
Poids moléculaire |
1205.9 g/mol |
Nom IUPAC |
pentasodium;chromium;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr.5Na/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;;;;;;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);;;;;;/q;;;5*+1 |
Clé InChI |
AMOVEUGEDOKTLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


